N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide
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Overview
Description
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridine ring
Mechanism of Action
Target of Action
The primary target of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide, also known as Pralsetinib (BLU-667), is the RET (c-RET) protein . RET is a receptor tyrosine kinase that plays a crucial role in neural crest development and affects cell growth, differentiation, and survival .
Mode of Action
Pralsetinib acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, thereby inhibiting its activity. This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of RET by Pralsetinib affects several biochemical pathways. Primarily, it disrupts the MAPK/ERK pathway , which is involved in cell proliferation, and the PI3K/AKT pathway , which is associated with cell survival . By inhibiting these pathways, Pralsetinib can halt tumor growth and induce apoptosis in cancer cells .
Result of Action
The result of Pralsetinib’s action is the inhibition of cell proliferation and induction of apoptosis in cells expressing mutant RET proteins . This makes it a promising therapeutic agent for cancers driven by RET mutations or fusions, such as non-small cell lung cancer (NSCLC) and thyroid cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the pyrazole ring through the reaction of a suitable hydrazine with a 1,3-diketone. The piperidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihaloalkane. The final step involves coupling the pyrazole and piperidine rings with the pyridine carboxamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyrazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine
Uniqueness
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide is unique due to its specific combination of pyrazole, piperidine, and pyridine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-10-14(19-18-11)20-8-4-13(5-9-20)17-15(21)12-2-6-16-7-3-12/h2-3,6-7,10,13H,4-5,8-9H2,1H3,(H,17,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAMODUOJNEZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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